molecular formula C15H16N6 B292979 5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine

5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine

Cat. No. B292979
M. Wt: 280.33 g/mol
InChI Key: VANUWSFHZLUKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine, also known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyrazolo[1,5-a]pyrimidine derivative and is a potent inhibitor of protein kinase C (PKC).

Scientific Research Applications

5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine has been widely studied for its potential applications in various fields such as cancer research, neurology, and immunology. 5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine has been found to be a potent inhibitor of PKC, which plays a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. PKC is overexpressed in many types of cancer, and 5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
In neurology, 5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine has been found to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine has been shown to inhibit the aggregation of beta-amyloid and alpha-synuclein, which are the main culprits in the development of these diseases.
In immunology, 5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine has been found to modulate the immune response by inhibiting the activation of T cells and reducing the production of pro-inflammatory cytokines. 5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine has also been found to enhance the activity of natural killer cells, which play a crucial role in the immune response against cancer cells.

Mechanism of Action

5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine is a potent inhibitor of PKC, which is a family of serine/threonine kinases that plays a crucial role in cell signaling pathways. PKC is involved in various cellular processes such as cell growth, differentiation, and apoptosis. 5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects
5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine has been found to have various biochemical and physiological effects. In cancer cells, 5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine inhibits cell growth and induces apoptosis by inhibiting the activation of PKC. In neurodegenerative diseases, 5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine inhibits the aggregation of beta-amyloid and alpha-synuclein, which are the main culprits in the development of these diseases. In immunology, 5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine modulates the immune response by inhibiting the activation of T cells and reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it an ideal tool for studying the role of PKC in various cellular processes. 5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine is also relatively easy to synthesize, and its purity can be easily determined by analytical techniques such as HPLC and NMR.
However, 5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine also has some limitations for lab experiments. 5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine is a highly reactive compound and can easily oxidize in the presence of air, which can affect its potency. 5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine also has poor solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for the research on 5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine. One potential direction is to explore the use of 5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine in combination with other cancer therapies such as chemotherapy and radiation therapy. Another direction is to investigate the potential use of 5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, more research is needed to understand the exact mechanism of action of 5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine and its potential side effects.

Synthesis Methods

The synthesis of 5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine involves the reaction of 4-methylphenyldiazonium tetrafluoroborate with 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-amine in the presence of sodium acetate in acetonitrile. The resulting product is purified by column chromatography to obtain 5,7-Dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-ylamine in high yield and purity.

properties

Molecular Formula

C15H16N6

Molecular Weight

280.33 g/mol

IUPAC Name

5,7-dimethyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-2-amine

InChI

InChI=1S/C15H16N6/c1-9-4-6-12(7-5-9)18-19-13-14(16)20-21-11(3)8-10(2)17-15(13)21/h4-8H,1-3H3,(H2,16,20)

InChI Key

VANUWSFHZLUKQD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N=NC2=C3N=C(C=C(N3N=C2N)C)C

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C3N=C(C=C(N3N=C2N)C)C

Origin of Product

United States

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